N-[(4-methylphenyl)methylideneamino]-4-nitroaniline
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Overview
Description
N-[(4-methylphenyl)methylideneamino]-4-nitroaniline is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH2
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(4-methylphenyl)methylideneamino]-4-nitroaniline can be synthesized through the condensation reaction between 4-methylbenzaldehyde and 4-nitrophenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methylphenyl)methylideneamino]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso and azo compounds.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
N-[(4-methylphenyl)methylideneamino]-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methylideneamino]-4-nitroaniline involves its interaction with molecular targets through its hydrazone linkage. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)methylidene]-2-(4-chlorophenyl)hydrazine
- 1-[(4-Methylphenyl)methylidene]-2-(4-methoxyphenyl)hydrazine
- 1-[(4-Methylphenyl)methylidene]-2-(4-bromophenyl)hydrazine
Comparison: N-[(4-methylphenyl)methylideneamino]-4-nitroaniline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes. In contrast, similar compounds with different substituents (e.g., chloro, methoxy, bromo) exhibit different reactivity and biological properties due to the nature of the substituents.
Properties
CAS No. |
10477-83-5 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C14H13N3O2/c1-11-2-4-12(5-3-11)10-15-16-13-6-8-14(9-7-13)17(18)19/h2-10,16H,1H3 |
InChI Key |
ZOAAHAWFYOXJHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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